molecular formula C5H11NO2 B2638546 trans-4-Methoxy-3-pyrrolidinol CAS No. 473298-19-0

trans-4-Methoxy-3-pyrrolidinol

Cat. No.: B2638546
CAS No.: 473298-19-0
M. Wt: 117.148
InChI Key: NLVZYRDCKUFONR-WHFBIAKZSA-N
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Description

trans-4-Methoxy-3-pyrrolidinol (CAS 473298-25-8) is a versatile pyrrolidine-based chemical building block of high interest in medicinal chemistry and drug discovery research. The pyrrolidine ring is a fundamental saturated scaffold utilized to obtain compounds for the treatment of various human diseases . Its value stems from the sp 3 -hybridization of the ring, which allows efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the ring's non-planarity . With a molecular formula of C 5 H 11 NO 2 and a molecular weight of 117.15 g/mol , this compound serves as a key synthetic intermediate for constructing more complex molecules. Researchers incorporate pyrrolidine cores like this one into hybrid compounds and pharmacophore moieties to develop novel biologically active compounds and drug candidates . The pyrrolidine scaffold is a privileged structure in FDA-approved drugs, found in agents with diverse activities, including antihistaminic, anticholinergic, antibacterial, and antihypertensive properties . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S,4S)-4-methoxypyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVZYRDCKUFONR-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CNC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxy-3-pyrrolidinol can be achieved through various synthetic routes. One common method involves the regioselective microbial hydroxylation of 1-benzoylpyrrolidine followed by stereoselective enzymatic esterification (kinetic resolution) . This method ensures the production of optically active 3-pyrrolidinol and its derivatives.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: trans-4-Methoxy-3-pyrrolidinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Trans-4-Methoxy-3-pyrrolidinol serves as a building block in the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions, facilitating the development of new compounds with desired properties.
  • Biology
    • The compound is under investigation for its potential biological activities, including interactions with biological molecules. It has been shown to exhibit neuroprotective effects by acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is critical in synaptic plasticity and memory function.
  • Medicine
    • This compound is being studied for its therapeutic applications, particularly in treating neurological disorders such as Alzheimer’s disease. Its ability to inhibit NMDA receptors may help mitigate neuronal damage caused by excessive glutamate signaling .
  • Industry
    • In industrial applications, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals .

Biological Activities

This compound exhibits several notable biological activities:

  • Neuroprotective Effects: Studies indicate that derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neuroprotection .
  • Antimicrobial Activity: Preliminary investigations suggest potential antimicrobial properties, making it a candidate for further studies in infectious disease treatment.
  • Antileishmanial Activity: In vitro assays have shown efficacy against Leishmania species, highlighting its potential in treating neglected tropical diseases.

Case Study 1: Neuroprotection in Animal Models

A study demonstrated that administration of this compound in rodent models significantly reduced markers of oxidative stress and improved cognitive function following induced neurotoxicity. The results indicated a protective effect against neuronal cell death.

Case Study 2: Antileishmanial Activity

In vitro evaluations revealed that this compound derivatives exhibited activity against Leishmania species, supporting its potential use in treating leishmaniasis.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic efficacy:

ParameterValue
Solubility Moderate
Metabolic Stability Variable; dependent on structure
Half-Life Under investigation
Bioavailability Needs further evaluation

These parameters are essential for determining appropriate dosing regimens and understanding the compound's behavior in vivo.

Mechanism of Action

The mechanism of action of trans-4-Methoxy-3-pyrrolidinol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the spatial orientation of its substituents . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

The structural and functional diversity of pyrrolidine derivatives necessitates a comparative analysis of trans-4-Methoxy-3-pyrrolidinol with analogous compounds. Below is a systematic evaluation:

Structural and Functional Group Comparisons
Compound Name Molecular Formula Key Functional Groups Configuration CAS Number
This compound HCl C₅H₁₁NO₂·HCl -OH (3-position), -OCH₃ (4-position) trans 412279-17-5
trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone C₁₁H₁₂N₂O₃ -COOH (4-position), pyridyl (5-position) trans 161171-06-8
(S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone C₁₂H₁₃NO₅ Benzoyl, -OH, -OCH₃ Lactam (2-pyrrolidinone) N/A
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine C₈H₁₈N₂O -NH₂ (3-position), -OCH₃ (4-position) trans 1212390-64-1

Key Observations :

  • Steric and Electronic Effects: The methoxy group in this compound enhances electron density on the pyrrolidine ring, contrasting with the electron-withdrawing carboxy group in trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone .
  • Chirality and Reactivity: The hydroxyl group in this compound allows for hydrogen bonding, unlike the amine in trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, which increases basicity .
Physical and Chemical Properties
Property This compound HCl trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone (S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone
Molecular Weight 169.62 g/mol (free base) 220.23 g/mol 251.24 g/mol
Melting Point Not reported (solid) 194°C Not reported
Solubility Likely polar solvents (DMSO, H₂O) Moderate in DMSO, low in H₂O Polar aprotic solvents (DMF, DMSO)
Stability Stable under ambient conditions Stable; decomposes at high temperatures Sensitive to hydrolysis (lactam ring)

Key Observations :

  • The hydrochloride salt form of this compound enhances its solubility in polar solvents compared to neutral analogs .
  • trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone exhibits higher thermal stability (mp 194°C), attributed to its rigid pyridyl and carboxy substituents .

Biological Activity

Trans-4-Methoxy-3-pyrrolidinol is a pyrrolidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a methoxy group at the fourth position and a hydroxyl group at the third position of the pyrrolidine ring, which contributes to its unique properties and potential therapeutic applications.

  • Molecular Formula : C_6H_13NO_2
  • Molecular Weight : Approximately 115.15 g/mol
  • Structure : The presence of nitrogen and oxygen heteroatoms in its structure allows for various interactions with biological targets, making it an interesting candidate for drug development.

This compound acts primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This action is critical in preventing excitotoxicity caused by excessive glutamate activity, which is implicated in several neurological disorders, including Alzheimer's disease. By modulating neurotransmitter activity, this compound may help protect neuronal integrity and function .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties, although further studies are necessary to elucidate its efficacy against specific cancer types .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound showed significant inhibitory effects against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Neuroprotective Effects :
    • Research into its neuroprotective effects revealed that the compound could reduce neuronal damage in models of excitotoxicity, supporting its potential use in treating neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of pyrrolidine derivatives highlighted that modifications in the substituents on the pyrrolidine ring could enhance or diminish biological activity, indicating a pathway for optimizing therapeutic efficacy .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus
NeuroprotectiveReduction in neuronal damage
AnticancerPotential activity against cancer cells

Q & A

Basic: What are the recommended analytical methods for confirming the purity and identity of trans-4-Methoxy-3-pyrrolidinol?

Answer:

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. A gradient of acetonitrile/water (0.1% TFA) can resolve impurities. TLC (silica gel, dichloromethane/methanol 9:1) with UV visualization is suitable for preliminary purity checks .
  • Spectroscopy : Confirm identity via 1H^1H- and 13C^{13}C-NMR in DMSO-d6, referencing residual solvent peaks (2.50 ppm for 1H^1H, 39.52 ppm for 13C^{13}C). FTIR (ATR mode) should show characteristic bands for methoxy (2830–2815 cm1^{-1}) and pyrrolidine N–H stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., Q-TOF) provides accurate molecular ion confirmation (e.g., [M+H]+^+) .

Advanced: How can synthetic routes for this compound hydrochloride be optimized to improve stereochemical fidelity?

Answer:

  • Stereocontrol : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) during pyrrolidine ring formation. Evidence from similar compounds suggests tert-butyldimethylsilyl (TBS) protection of hydroxyl groups reduces racemization .
  • Reaction Monitoring : Track intermediates via 1H^1H-NMR to detect diastereomeric byproducts. For example, diastereomer ratios can be quantified using integration of distinct proton signals .
  • Purification : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to isolate the trans-isomer .

Basic: What safety protocols are critical when handling this compound hydrochloride?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Do not rinse into drains .
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis .

Advanced: How can stability studies be designed to assess this compound degradation under varying pH and temperature conditions?

Answer:

  • Experimental Design :
    • pH Range : Prepare solutions at pH 1 (HCl), 7.4 (phosphate buffer), and 10 (NaOH).
    • Temperature : Incubate samples at 25°C, 40°C, and 60°C for 0–30 days.
    • Analysis : Quantify degradation via HPLC peak area reduction. Monitor byproducts using LC-MS/MS .
  • Kinetics : Apply Arrhenius equation to predict shelf-life at standard storage conditions .

Basic: What are the key physicochemical properties of this compound hydrochloride relevant to solubility studies?

Answer:

  • Melting Point : ~194°C (decomposes above 200°C) .
  • Solubility : Sparingly soluble in water (0.15 g/L at 25°C); better solubility in DMSO or ethanol .
  • LogP : Estimated at –0.5 (hydrophilic due to methoxy and hydroxyl groups) .

Advanced: How can researchers resolve contradictions in reported purity data (e.g., 91% vs. >95%) for this compound derivatives?

Answer:

  • Source Verification : Cross-reference synthesis protocols (e.g., sodium hypochlorite oxidation in ethanol vs. alternative oxidants) .
  • Analytical Calibration : Validate HPLC methods with certified reference standards. For example, discrepancies may arise from unaccounted counterions (e.g., HCl) in purity calculations .
  • Batch Analysis : Compare COAs (Certificates of Analysis) from multiple suppliers, noting residual solvent levels (e.g., DMF or THF) .

Basic: What structural analogs of this compound have been studied for biological activity, and what methodologies apply?

Answer:

  • Fluorophenyl Analogs : Derivatives like trans-4-(4-fluorophenyl)-3-methoxypiperidine show 5-HT receptor modulation. Activity is assessed via radioligand binding assays (e.g., 3H^3H-serotonin displacement) .
  • Benzodioxolyl Derivatives : Elemental analysis (C, H, N, Cl) and X-ray crystallography confirm structural motifs critical for receptor interaction .

Advanced: What strategies mitigate methoxy group demethylation during synthetic scale-up of this compound?

Answer:

  • Protection/Deprotection : Use TBS or benzyl ethers to shield the methoxy group during harsh reactions (e.g., acid catalysis). Remove via TBAF (tetrabutylammonium fluoride) .
  • Reaction Optimization : Lower reaction temperatures (e.g., –78°C for lithiation steps) and replace strong acids with mild alternatives (e.g., acetic acid) .

Basic: How should this compound be stored to prevent decomposition?

Answer:

  • Short-Term : Store in amber vials under argon at –20°C .
  • Long-Term : Lyophilize to a powder and keep in vacuum-sealed containers with desiccants .

Advanced: What computational methods predict the conformational stability of this compound in solution?

Answer:

  • MD Simulations : Run molecular dynamics (e.g., AMBER or GROMACS) in explicit solvent (water/ethanol) to assess puckering dynamics of the pyrrolidine ring .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate energy barriers for chair-to-twist interconversion .

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